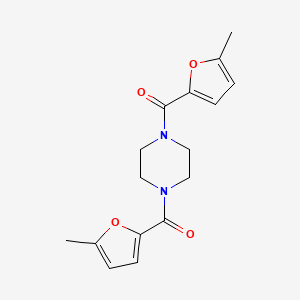![molecular formula C19H15N3O B11120650 7-(4-Methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B11120650.png)
7-(4-Methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a 4-methoxyphenyl and a phenyl group attached, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate hydrazines with β-diketones followed by cyclization. One common method includes the reaction of 4-methoxyphenylhydrazine with 1,3-diphenylpropane-1,3-dione under acidic conditions to form the desired pyrazolo[1,5-a]pyrimidine ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 7-(4-Methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7-(4-Methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anticancer, and neuroprotective properties
Mechanism of Action
The mechanism of action of 7-(4-Methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and modulate signaling pathways. For instance, it may inhibit the activity of kinases involved in cell proliferation and survival, thereby exerting anticancer effects. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
- 7-(4-Hydroxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine
- 7-(4-Chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine
- 7-(4-Methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine
Comparison: Compared to its analogs, 7-(4-Methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine exhibits unique properties due to the presence of the methoxy group. This group can influence the compound’s electronic distribution, solubility, and reactivity, making it distinct in terms of its biological activity and chemical behavior .
Properties
Molecular Formula |
C19H15N3O |
|---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H15N3O/c1-23-16-9-7-15(8-10-16)18-11-12-20-19-17(13-21-22(18)19)14-5-3-2-4-6-14/h2-13H,1H3 |
InChI Key |
VVCLLLWNLRBYRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(3,4-Dimethoxyphenyl)-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11120572.png)
![Methyl 4-(4-methoxyphenyl)-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B11120574.png)
![N-[(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)methyl]furan-2-carboxamide](/img/structure/B11120590.png)

![[(5Z)-5-{[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11120610.png)
![5-(3-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11120616.png)

![7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11120635.png)
![3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11120638.png)

![7-Bromo-1-(4-methoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11120646.png)
![2-[2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11120649.png)
![N,N,4-trimethyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B11120652.png)
![N-({N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide](/img/structure/B11120657.png)
